Propyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate Propyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 844450-23-3
VCID: VC0356423
InChI: InChI=1S/C22H22N4O2/c1-3-13-28-22(27)18-19-21(25-17-8-6-5-7-16(17)24-19)26(20(18)23)15-11-9-14(4-2)10-12-15/h5-12H,3-4,13,23H2,1-2H3
SMILES: CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)CC)N
Molecular Formula: C22H22N4O2
Molecular Weight: 374.4g/mol

Propyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

CAS No.: 844450-23-3

Main Products

VCID: VC0356423

Molecular Formula: C22H22N4O2

Molecular Weight: 374.4g/mol

Propyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate - 844450-23-3

CAS No. 844450-23-3
Product Name Propyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Molecular Formula C22H22N4O2
Molecular Weight 374.4g/mol
IUPAC Name propyl 2-amino-1-(4-ethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Standard InChI InChI=1S/C22H22N4O2/c1-3-13-28-22(27)18-19-21(25-17-8-6-5-7-16(17)24-19)26(20(18)23)15-11-9-14(4-2)10-12-15/h5-12H,3-4,13,23H2,1-2H3
Standard InChIKey LMIQCAATOOTDSS-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)CC)N
Canonical SMILES CCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)CC)N
PubChem Compound 1998531
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator